5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6), commonly referred to as DPAPTA, is a highly versatile donor-π-acceptor (D-π-A) building block widely procured for the synthesis of organic optoelectronic materials, dye-sensitized solar cells (DSSCs), and aggregation-induced emission (AIE) luminogens . Structurally, it features an electron-donating triphenylamine (TPA) core conjugated to a thiophene π-bridge, terminating in a reactive aldehyde group [1]. This specific molecular architecture provides a highly effective balance of strong intramolecular charge transfer (ICT), extended visible light absorption, and high synthetic processability. The terminal aldehyde is highly reactive toward Knoevenagel condensations and Schiff-base reactions, allowing for facile coupling with various electron acceptors to form high-efficiency non-fullerene acceptors, Covalent Organic Framework (COF) ligands, and near-infrared (NIR) fluorescent probes.
Substituting 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde with its simpler analog, triphenylamine-4-carbaldehyde (which lacks the thiophene bridge), fundamentally compromises the photophysical performance of the downstream material. The absence of the thiophene π-bridge severely truncates the conjugation length, resulting in a massive blue-shift in absorption (often >90 nm) and a drastic reduction in light-harvesting efficiency for solar applications [1]. Conversely, using methylated analogs like 5-(4-(di-p-tolylamino)phenyl)thiophene-2-carbaldehyde alters the HOMO energy levels and steric bulk, which can unpredictably disrupt the solid-state packing essential for Aggregation-Induced Emission (AIE) reproducibility [2]. Furthermore, attempting to build this D-π-A system stepwise from 4-(diphenylamino)phenylboronic acid introduces unnecessary cross-coupling and formylation steps, reducing overall synthetic yield and increasing manufacturing costs compared to procuring the ready-to-condense DPAPTA precursor .
When synthesizing organic sensitizers for DSSCs, the choice of precursor dictates the light-harvesting capability of the final dye. Dyes synthesized from 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (e.g., the L1 dye) benefit from the extended conjugation of the thiophene bridge, yielding an absorption maximum (E0-0) at 494 nm [1]. In direct contrast, dyes synthesized from the non-thiophene comparator, triphenylamine-4-carbaldehyde (the L0 dye), exhibit a severely blue-shifted absorption maximum at 401 nm [1]. This 93 nm red-shift is critical for capturing a broader fraction of the visible solar spectrum.
| Evidence Dimension | Absorption maximum (E0-0) of the derived dye |
| Target Compound Data | 494 nm (L1 dye derived from target compound) |
| Comparator Or Baseline | 401 nm (L0 dye derived from Triphenylamine-4-carbaldehyde) |
| Quantified Difference | 93 nm red-shift enabling significantly broader visible light harvesting |
| Conditions | Measured in plain acetonitrile solution for the synthesized cyanoacrylic acid dyes |
Procuring the thiophene-bridged precursor is mandatory for synthesizing dyes that efficiently harvest visible light, as the non-bridged analog yields materials with fundamentally inadequate solar spectral overlap.
For advanced bioimaging applications, the D-π-A architecture of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is leveraged to synthesize high-performance AIEgens, such as the AIETP nanoprobe. The incorporation of the triphenylamine-thiophene core allows the resulting probe to achieve a massive two-photon absorption cross-section of 1.22 × 10^3 GM [1]. This highly extended conjugation enables excitation in the second near-infrared (NIR-II) window (1300 nm), allowing for deep-tissue in vivo imaging with sub-3.5 μm spatial resolution at penetration depths exceeding 840 μm in brain tissue [1]. Simpler precursors lacking the thiophene bridge cannot support the intramolecular charge transfer required for such high two-photon cross-sections.
| Evidence Dimension | Two-photon absorption cross-section and penetration depth |
| Target Compound Data | 1.22 × 10^3 GM cross-section; >840 μm penetration depth (AIETP derived from target) |
| Comparator Or Baseline | Standard one-photon or non-conjugated AIE probes (typically <100 GM cross-section, <500 μm depth) |
| Quantified Difference | Order-of-magnitude increase in two-photon cross-section enabling NIR-II excitability |
| Conditions | In vivo two-photon fluorescence microscopic imaging of mouse brain vasculature under 1300 nm excitation |
Buyers developing deep-tissue imaging agents must select this specific extended precursor to achieve the non-linear optical properties necessary for NIR-II two-photon microscopy.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is highly effective as a precursor for dual-functional theranostic agents, such as the mitochondria-anchoring photosensitizer TTVPHE. The specific combination of the electron-rich triphenylamine and the thiophene bridge facilitates efficient intersystem crossing upon visible light irradiation, leading to high Reactive Oxygen Species (ROS) generation [1]. This allows the synthesized probe to not only act as an AIE-active imaging agent but also as a potent locoregional ablative treatment for cholangiocarcinoma cells [1]. Precursors lacking this exact D-π-A balance typically suffer from either poor ROS yield or aggregation-caused quenching (ACQ) in aqueous biological environments.
| Evidence Dimension | ROS generation and therapeutic efficacy |
| Target Compound Data | Efficient ROS generation and self-monitored cell ablation (TTVPHE derived from target) |
| Comparator Or Baseline | Standard ACQ photosensitizers (suffer from fluorescence quenching and reduced ROS in aggregated state) |
| Quantified Difference | Simultaneous high AIE fluorescence and ROS generation in aggregated biological states |
| Conditions | In vitro ablation of extrahepatic cholangiocarcinoma cells under white light irradiation |
For the procurement of intermediates in theranostic drug development, this compound provides the essential structural core to overcome the aggregation-caused quenching that limits traditional photosensitizers.
From a manufacturing and processability standpoint, the terminal aldehyde group on the thiophene ring of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is highly activated for nucleophilic attack. It readily undergoes Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid) or Schiff-base reactions with amines to form Covalent Organic Frameworks (COFs) . Compared to starting from a boronic acid (e.g., 4-(diphenylamino)phenylboronic acid) which requires a multi-step Suzuki coupling and subsequent Vilsmeier-Haack formylation, procuring the pre-formed aldehyde precursor eliminates two synthetic steps, significantly increasing overall yield and reducing batch-to-batch variability in industrial scale-up.
| Evidence Dimension | Synthetic steps to final D-π-A target |
| Target Compound Data | 1 step (direct condensation from target compound) |
| Comparator Or Baseline | 3 steps (Suzuki coupling + formylation + condensation from boronic acid analogs) |
| Quantified Difference | Elimination of 2 synthetic steps and associated purification losses |
| Conditions | Standard laboratory or industrial synthesis of extended D-π-A dyes and COF ligands |
Procuring the fully assembled aldehyde precursor drastically streamlines manufacturing workflows, reducing solvent waste, purification time, and overall production costs.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a highly effective choice for synthesizing D-π-A organic dyes (such as the L1 dye) for Dye-Sensitized Solar Cells. Its built-in thiophene bridge ensures the resulting dye has a red-shifted absorption profile (extending past 490 nm), maximizing visible light harvesting and short-circuit photocurrent generation [1].
For researchers developing deep-tissue fluorescent probes, this compound serves as the critical core for AIEgens like AIETP. Its extended conjugation provides the necessary two-photon absorption cross-section (>1000 GM) to enable high-resolution, deep-penetration (>840 μm) imaging of vasculature under 1300 nm excitation [2].
In the procurement of theranostic intermediates, this precursor is utilized to synthesize mitochondria-targeting photosensitizers (e.g., TTVPHE). The D-π-A structure ensures robust Reactive Oxygen Species (ROS) generation alongside AIE fluorescence, overcoming the aggregation-caused quenching typical of conventional PDT agents[3].
Industrial buyers and materials scientists select this compound as a formyl-functionalized ligand linker for COFs. The highly reactive aldehyde group readily undergoes Schiff-base condensation with multi-amine nodes, streamlining the synthesis of highly conjugated, photoactive porous networks without the need for multi-step cross-coupling .